molecular formula C6H8O2 B8603119 5-Hydroxy-3-hexyn-2-one

5-Hydroxy-3-hexyn-2-one

Cat. No. B8603119
M. Wt: 112.13 g/mol
InChI Key: USZMBCHPJDNWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525480

Procedure details

To prepare Hex-3-yne-2,5-dioxe: Chromium trioxide (100 g) in concentrated sulphuric acid (90 ml) and water (550 ml) was added with vigorous stirring over 2 hours to hex-3-yne-2,5-diol (28 g) and 5-hydroxyhex-3-yn-2-one (28 g) in acetone (400 ml) at -5° to 0° C. After 1 hour, water (150 ml) was added and the solution extracted with ether. The extract was washed (aqueous NaHCO3), dried (MgSO4) and distilled to give crude hex-3-yne-2,5-dione (3-6 g), B.P. 50° (bath) at 0.15 m Hg ad 5-hydroxy-hex-3-yne-2-one (B.P. 50°-75° at 0.2 mm Hg) 23 g.
[Compound]
Name
Hex-3-yne-2,5-dioxe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:8])[C:3]#[C:4][CH:5]([OH:7])[CH3:6].[OH:9][CH:10]([CH3:16])[C:11]#[C:12][C:13](=[O:15])[CH3:14]>S(=O)(=O)(O)O.O.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][C:2](=[O:8])[C:3]#[C:4][C:5](=[O:7])[CH3:6].[OH:15][CH:13]([CH3:14])[C:12]#[C:11][C:10](=[O:9])[CH3:16] |f:5.6.7.8|

Inputs

Step One
Name
Hex-3-yne-2,5-dioxe
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CC(C#CC(C)O)O
Name
Quantity
28 g
Type
reactant
Smiles
OC(C#CC(C)=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
550 mL
Type
solvent
Smiles
O
Name
Quantity
100 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ether
WASH
Type
WASH
Details
The extract was washed (aqueous NaHCO3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C#CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 (± 1.5) g
Name
Type
product
Smiles
OC(C#CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05525480

Procedure details

To prepare Hex-3-yne-2,5-dioxe: Chromium trioxide (100 g) in concentrated sulphuric acid (90 ml) and water (550 ml) was added with vigorous stirring over 2 hours to hex-3-yne-2,5-diol (28 g) and 5-hydroxyhex-3-yn-2-one (28 g) in acetone (400 ml) at -5° to 0° C. After 1 hour, water (150 ml) was added and the solution extracted with ether. The extract was washed (aqueous NaHCO3), dried (MgSO4) and distilled to give crude hex-3-yne-2,5-dione (3-6 g), B.P. 50° (bath) at 0.15 m Hg ad 5-hydroxy-hex-3-yne-2-one (B.P. 50°-75° at 0.2 mm Hg) 23 g.
[Compound]
Name
Hex-3-yne-2,5-dioxe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:8])[C:3]#[C:4][CH:5]([OH:7])[CH3:6].[OH:9][CH:10]([CH3:16])[C:11]#[C:12][C:13](=[O:15])[CH3:14]>S(=O)(=O)(O)O.O.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][C:2](=[O:8])[C:3]#[C:4][C:5](=[O:7])[CH3:6].[OH:15][CH:13]([CH3:14])[C:12]#[C:11][C:10](=[O:9])[CH3:16] |f:5.6.7.8|

Inputs

Step One
Name
Hex-3-yne-2,5-dioxe
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CC(C#CC(C)O)O
Name
Quantity
28 g
Type
reactant
Smiles
OC(C#CC(C)=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
550 mL
Type
solvent
Smiles
O
Name
Quantity
100 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ether
WASH
Type
WASH
Details
The extract was washed (aqueous NaHCO3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C#CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 (± 1.5) g
Name
Type
product
Smiles
OC(C#CC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.